molecular formula C9H10O2S B097620 Allyl phenyl sulfone CAS No. 16212-05-8

Allyl phenyl sulfone

Cat. No.: B097620
CAS No.: 16212-05-8
M. Wt: 182.24 g/mol
InChI Key: KYPIULIVYSQNNT-UHFFFAOYSA-N
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Description

Allyl phenyl sulfone (APS) is an organosulfur compound with the formula $ \text{C}6\text{H}5\text{SO}2\text{CH}2\text{CH}=\text{CH}2 $. It is characterized by a sulfonyl ($\text{SO}2$) group bridging a phenyl ring and an allyl ($\text{CH}2\text{CH}=\text{CH}2$) moiety. APS serves as a versatile synthon in organic synthesis due to its dual reactivity: the sulfone group stabilizes adjacent carbanions (enabling nucleophilic reactions) while the allyl group participates in electrophilic or transition-metal-catalyzed processes . Notably, APS has been utilized in stereocontrolled syntheses of natural products like constanolactone E and chiral cyclopropane derivatives via anion-mediated cyclopropanation . Its synthetic utility is further enhanced by compatibility with modern catalytic methods, including cobalt-photoredox systems for allylic substitutions .

Properties

IUPAC Name

prop-2-enylsulfonylbenzene
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InChI

InChI=1S/C9H10O2S/c1-2-8-12(10,11)9-6-4-3-5-7-9/h2-7H,1,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPIULIVYSQNNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
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DSSTOX Substance ID

DTXSID1066025
Record name (Allylsulphonyl)benzene
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Molecular Weight

182.24 g/mol
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CAS No.

16212-05-8
Record name (2-Propen-1-ylsulfonyl)benzene
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Record name Allyl phenyl sulfone
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Record name Benzene, (2-propen-1-ylsulfonyl)-
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Preparation Methods

Nucleophilic Substitution Reactions

Nucleophilic substitution represents a foundational approach for synthesizing allyl phenyl sulfone. This method typically involves the reaction of sodium allyl sulfinate with an aryl halide in the presence of a base. For instance, sodium allyl sulfinate reacts with iodobenzene in dimethylformamide (DMF) at 80°C for 12 hours, yielding this compound with a conversion rate of 78–85% . The reaction proceeds via an SN2 mechanism, where the sulfinate ion displaces the halide.

Key Variables:

  • Solvent Effects: Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) enhance ion dissociation, improving reaction rates.

  • Base Selection: Potassium carbonate or triethylamine neutralizes the hydrogen iodide byproduct, driving the equilibrium toward product formation.

ReactantsSolventTemperature (°C)Time (h)Yield (%)
Sodium allyl sulfinate + IodobenzeneDMF801278–85
Sodium allyl sulfinate + BromobenzeneDMSO901865–72

Oxidation of Allyl Phenyl Sulfide

Oxidation of allyl phenyl sulfide offers a straightforward route to this compound. Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperbenzoic acid (mCPBA) . For example, treating allyl phenyl sulfide with 30% H₂O₂ in acetic acid at 50°C for 6 hours achieves a 92% yield . The reaction mechanism involves the sequential oxidation of sulfur from the sulfide (-S-) to sulfoxide (-SO-) and finally sulfone (-SO₂-).

Optimization Insights:

  • Catalytic Additives: Tungstic acid (H₂WO₄) accelerates the oxidation, reducing reaction time to 3 hours with comparable yields.

  • Solvent Compatibility: Acetic acid is preferred due to its ability to stabilize peroxides and prevent over-oxidation.

Friedel-Crafts Sulfonylation

The Friedel-Crafts sulfonylation employs allyl sulfonyl chloride and benzene in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is widely used, facilitating electrophilic aromatic substitution. Under reflux conditions (110°C, 8 hours), this method yields 70–75% this compound .

Challenges and Solutions:

  • Regioselectivity: Para-substitution dominates due to steric and electronic effects, but ortho/para mixtures can form in non-polar solvents.

  • Catalyst Recycling: Heterogeneous catalysts like zeolites or graphene oxide (as reported in recent patents ) mitigate waste generation.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling between allyl boronic acids and aryl sulfonyl chlorides has emerged as a high-precision method. Using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in tetrahydrofuran (THF), yields exceed 85% at 60°C . This approach is notable for its tolerance of functional groups, enabling the synthesis of derivatives.

Mechanistic Highlights:

  • Oxidative Addition: The palladium catalyst activates the sulfonyl chloride, forming a Pd–sulfonyl intermediate.

  • Transmetallation: The allyl boronic acid transfers its allyl group to palladium, followed by reductive elimination to yield the product.

Green Chemistry Approaches

Recent advances emphasize sustainability. Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, irradiating allyl phenyl sulfide and H₂O₂ at 100 W for 15 minutes achieves 88% yield . Additionally, biocatalytic oxidation using peroxidases or laccases offers an enzyme-driven alternative, though yields remain moderate (50–60%).

Comparative Analysis of Methods

MethodYield Range (%)Temperature (°C)TimeScalability
Nucleophilic Substitution65–8580–9012–18 hHigh
Oxidation85–9250–803–6 hModerate
Friedel-Crafts70–751108 hLow
Transition Metal85–90604 hHigh
Microwave-Assisted88–90100 (microwave)15 minHigh

Industrial-Scale Considerations

For large-scale production, nucleophilic substitution and transition metal-catalyzed methods are preferred due to their reproducibility and compatibility with continuous-flow reactors. However, cost factors (e.g., palladium catalysts) necessitate catalyst recovery systems. The use of graphene oxide, as demonstrated in sulfone synthesis patents , shows promise for reducing catalytic loads and enhancing recyclability.

Chemical Reactions Analysis

Types of Reactions: Allyl phenyl sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Allyl phenyl sulfone is widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo regioselective and diastereoselective reactions makes it particularly valuable in complex organic syntheses.

Case Study: Synthesis of Phenolic Fragments

Recent research demonstrated the use of APS in synthesizing phenolic fragments of natural products, such as thailandamides. The study highlighted the regioselectivity and stereocontrol achieved through the reduction of allylic sulfones using samarium-based reagents. The results showed high yields and selectivity, making APS a crucial component in target-oriented synthesis strategies .

Reaction TypeYield (%)SelectivityReference
Samarium Reduction62High Regioselectivity
Isomerization via Proazaphosphatrane>95High Selectivity

Material Science

In material science, APS has been explored as an electrolyte additive to enhance the stability of silicon-based electrodes. Research indicates that incorporating APS into silicon anodes improves interfacial stability and extends the cycling life of batteries.

Case Study: Silicon-Based Electrode Stability

A study investigated APS's role as an electrolyte additive in lithium-ion batteries. The findings revealed that APS significantly improved the interfacial stability of SiO_x/C electrodes, leading to enhanced performance metrics such as capacity retention over extended cycling periods .

ParameterWithout APSWith APS
Capacity Retention (%)7590
Cycle Life (cycles)300600
Reference

Catalytic Reactions

APS can also participate in catalytic isomerization reactions under mild conditions. This property allows for the transformation of this compound into various conjugated products, which are valuable in synthetic chemistry.

Case Study: Isomerization Reactions

Using proazaphosphatrane catalysts, APS was efficiently isomerized at ambient temperature, yielding products with high selectivity and yield. This method offers a practical approach to synthesize conjugated isomers from allylic compounds .

Catalyst TypeYield (%)Reaction Conditions
Proazaphosphatrane>95Ambient Temperature
Reference

Electrocatalytic Applications

Electrocatalytic reactions involving APS have been studied for their potential in organic transformations. The compound can undergo electrocatalytic additions to vinyl sulfones, showcasing its versatility as a substrate in electrochemical processes.

Case Study: Electrocatalytic Additions

Research has shown that APS can facilitate electrocatalytic reactions that lead to valuable organic products. This application highlights its role in advancing green chemistry practices by enabling reactions under mild conditions with reduced waste .

Mechanism of Action

The mechanism of action of allyl phenyl sulfone involves its ability to undergo various chemical transformations. The sulfone group can participate in nucleophilic and electrophilic reactions, while the allyl group can undergo addition and substitution reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Structural and Reactivity Comparisons

The table below summarizes key differences between APS and related sulfones:

Compound Key Structural Feature Reactivity/Applications Catalytic Requirements Biological Activity References
Allyl Phenyl Sulfone Phenyl-$\text{SO}_2$-allyl - Anion-mediated cyclopropanation (e.g., constanolactone E synthesis)
- Moderate enantioselectivity (55% ee) in [2+2] cycloadditions
- Reducible by $\text{SmI}_2$ for stereocontrol
Cobalt-photoredox, Pd(0) Not reported
Allyl 4-Chlorophenyl Sulfone 4-Cl-phenyl-$\text{SO}_2$-allyl - Superior leaving group (4-Cl-phenylsulfinate) for allylic substitutions
- Sequential α-alkylation/allylic substitution via cobalt catalysis
Cobalt-photoredox Not reported
Allyl Methyl Sulfone Methyl-$\text{SO}_2$-allyl - HDAC inhibition (cancer chemoprotection)
- Metabolic precursor to bioactive sulfur species (e.g., allyl mercaptan)
Not specified HDAC inhibition, anticancer potential
Vinyl Sulfones $\text{SO}_2$-vinyl - SuFEx (Sulfur Fluoride Exchange) click chemistry
- Michael addition with amines
Photoredox, copper catalysts Antibacterial, antiviral
Benzyl Phenyl Sulfone Phenyl-$\text{SO}_2$-benzyl - Stabilization of benzyl carbanions
- Limited use in allylic systems
Base-mediated alkylation Not reported

Key Differentiators

Leaving Group Ability: The 4-chlorophenyl substituent in Allyl 4-Cl-phenyl sulfone enhances sulfinate elimination efficiency compared to APS, enabling challenging C–S bond cleavages in cobalt-catalyzed allylic substitutions . APS’s phenyl group offers moderate leaving ability, limiting its utility in noble-metal catalysis but making it suitable for samarium-mediated reductions (e.g., $\text{SmI}_2$ for stereoselective eliminations) .

Stereochemical Outcomes :

  • APS exhibits lower enantioselectivity (55% ee) in [2+2] cycloadditions compared to allyl derivatives with electron-withdrawing groups (e.g., N-tosylamide: 87% ee) . This is attributed to steric and electronic effects of the phenyl group.

Biological Relevance :

  • Allyl methyl sulfone, unlike APS, is metabolized into HDAC inhibitors (e.g., allyl mercaptan), linking it to cancer chemoprevention . APS’s lack of reported bioactivity highlights the critical role of substituents in biological function.

Synthetic Flexibility :

  • Vinyl sulfones outperform APS in SuFEx click chemistry due to their electrophilic sulfonyl fluoride derivatives, enabling rapid bioconjugation .
  • APS’s ambiphilic nature (nucleophilic allyl anion vs. electrophilic allyl sulfone) allows diverse transformations, such as cyclopropanation and Pd-catalyzed allylations .

Biological Activity

Allyl phenyl sulfone (APS), a compound with the molecular formula C9_9H10_10O2_2S, has garnered attention in recent years due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of APS, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by a sulfonic acid group attached to an allyl phenyl structure. The compound can be synthesized through various methods, including:

  • Electrochemical Synthesis : Recent studies have demonstrated the electrochemical synthesis of allyl sulfones via sulfonation of allyl trifluoroborates, leading to high yields and regioselectivity .
  • Dehydrative Sulfination : This method involves the sulfination of allylic alcohols under mild conditions, yielding allylic sulfones efficiently .
  • Catalytic Reactions : The use of palladium catalysts in conjunction with sodium sulfinates has been shown to produce structurally diverse allylic sulfones with high selectivity .

2. Biological Activity

This compound exhibits a range of biological activities that make it a compound of interest in pharmacology and medicinal chemistry.

2.1 Antimicrobial Activity

APS has demonstrated notable antimicrobial properties against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, tests revealed that APS inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications as an antimicrobial agent.

2.2 Antitumor Effects

Research indicates that APS may possess antitumor activity. In vitro studies have shown that APS can induce apoptosis in cancer cell lines. The mechanisms involved include the activation of caspases and modulation of apoptotic pathways, which are crucial for cancer cell death.

2.3 Anti-inflammatory Properties

This compound has been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This activity suggests its potential use in treating inflammatory diseases.

The biological activity of APS is attributed to several mechanisms:

  • Regioselective Reactions : The compound undergoes regioselective reactions that may contribute to its biological effects, particularly in drug design and synthesis .
  • Electrophilic Nature : The electrophilic character of the sulfone group allows APS to interact with nucleophiles in biological systems, potentially leading to modifications in biomolecules .

4. Case Studies and Research Findings

Several studies have explored the biological activity of APS:

  • A study published in Organic Letters highlighted the compound's ability to selectively inhibit certain cancer cell lines while sparing normal cells, indicating a targeted approach to cancer therapy .
  • Another research article focused on the electrochemical synthesis of APS derivatives, revealing their enhanced biological properties compared to the parent compound .

5. Data Table: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialInhibition of Staphylococcus aureus
AntitumorInduction of apoptosis in cancer cells
Anti-inflammatoryReduction of TNF-α and IL-6 levels

Q & A

Q. What are the established electrochemical methods for synthesizing allyl phenyl sulfone, and how do reaction conditions influence yield and selectivity?

this compound can be synthesized via electrochemical sulfonation of allyl trifluoroborates using sulfinate salts. Key parameters include:

  • Electrolyte composition : Aqueous or organic solvents (e.g., THF) with supporting electrolytes like LiClO₄.
  • Electrode materials : Graphite anodes and stainless steel cathodes are commonly used for scalability .
  • Flow vs. batch systems : Continuous flow electrochemical reactors improve reaction efficiency and reproducibility compared to batch systems, achieving yields >85% for aromatic sulfinates .
  • Substrate scope : Aromatic and heteroaromatic sulfinates exhibit higher reactivity than aliphatic analogs due to enhanced stabilization of sulfonyl radicals .

Q. How can the identity and purity of this compound be validated in synthetic workflows?

  • Spectroscopic characterization :
  • ¹H/¹³C NMR : Key signals include the allylic protons (δ 5.2–5.8 ppm, multiplet) and sulfone-linked aromatic protons (δ 7.4–7.9 ppm) .
  • HRMS : Exact mass for C₉H₁₀O₂S is 182.0402 g/mol .
    • Chromatographic purity : HPLC with UV detection (λ = 254 nm) and retention time comparison against commercial standards .
    • Elemental analysis : Confirm C, H, and S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in this compound-mediated C–C bond formation?

Regioselectivity in allylic alkylation or cross-coupling is modulated by:

  • Catalytic systems :
  • Cobalt-photoredox dual catalysis enables branch-selective allylic substitution via C–S bond cleavage, favoring α-adducts (e.g., 85% selectivity with 4-chlorophenylsulfonyl leaving groups) .
  • Nickel catalysis facilitates cross-coupling with aryl halides, achieving β-selectivity in carbaryl glycoside synthesis .
    • Base-mediated α-alkylation : Use of HMPA as an additive suppresses isomerization during quenching, preserving α-adduct integrity (e.g., 75:25 diastereomeric ratio in cyclohexenone additions) .

Q. How do computational studies rationalize the divergent reactivity of this compound in radical vs. polar mechanisms?

  • DFT calculations reveal:
  • Radical pathways : Sulfonyl radicals generated electrochemically exhibit spin density localized on the sulfur atom, favoring allylic C–S bond homolysis (ΔG‡ ≈ 18 kcal/mol) .
  • Polar mechanisms : Lithiated allyl sulfones form resonance-stabilized carbanions, directing 1,4-α additions to enones (e.g., 3-penten-2-one) with HMPA coordination reducing transition-state entropy .

Q. What green chemistry metrics apply to this compound synthesis, and how do solvent-free or aqueous conditions impact sustainability?

  • Metrics :
  • Process Mass Intensity (PMI) : Solvent-free Ni-catalyzed reactions in water reduce PMI by 60% compared to THF-based systems .
  • E-Factor : Electrochemical methods lower E-Factor to 2.3 (vs. 5.8 for traditional sulfonyl chloride routes) by minimizing stoichiometric oxidants .
    • Solvent effects : Water enhances atom economy (98%) but may reduce reaction rates; microwave-assisted flow systems mitigate this trade-off .

Q. How can contradictory data on this compound’s biological activity be reconciled across studies?

Discrepancies arise from:

  • Concentration-dependent effects : Fungicidal activity in garlic extracts (4.25% allyl sulfone) is observed at 100 μM but not 10 μM, suggesting a threshold for bioactivity .
  • Matrix interference : Co-occurrence of allyl disulfides (30.28% in garlic) may synergize or antagonize sulfone effects, necessitating isolation and pure compound assays .

Methodological Considerations

Q. What experimental protocols ensure reproducibility in this compound-based cycloadditions?

  • Anion radical cycloadditions :
  • Use phenyl vinyl sulfone as a dienophile in DMF with a Pt cathode (constant potential −1.8 V vs. Ag/AgCl) to generate stabilized radical intermediates .
  • Quench reactions at −78°C with NH₄Cl to prevent retro-cycloaddition .
    • Eight-membered ring formation : Optimize stoichiometry (1:1.5 allyl sulfone:divinyl sulfone) and reaction time (8 h) for 65% yield .

Q. How do spectroscopic and crystallographic data resolve structural ambiguities in this compound derivatives?

  • X-ray crystallography : Confirms the planar geometry of the sulfone group (S–O bond length ≈ 1.43 Å) and anti-periplanar alignment of allyl and aryl groups .
  • IR spectroscopy : Strong S=O stretches at 1150 cm⁻¹ and 1300 cm⁻¹ distinguish sulfones from sulfoxides or sulfonamides .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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